5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

Directed ortho-lithiation Protecting group strategy Pyridopyrimidinone synthesis

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (CAS 183741-86-8), also known as 5-(Boc-amino)-2-methoxyisonicotinic acid, is a heterocyclic building block combining a Boc-protected amine, a 2-methoxy group, and a 4-carboxylic acid on a pyridine scaffold. With a molecular formula of C12H16N2O5 and a molecular weight of 268.27 g/mol, it is widely used as a protected fragment in medicinal chemistry for the stepwise construction of kinase-focused compound libraries.

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
CAS No. 183741-86-8
Cat. No. B065048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
CAS183741-86-8
Molecular FormulaC12H16N2O5
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC
InChIInChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16)
InChIKeyYSPBACAUWGFVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (CAS 183741-86-8) – Core Structural & Functional Baseline for Procuring Boc-Protected Pyridine Carboxylic Acid Intermediates


5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (CAS 183741-86-8), also known as 5-(Boc-amino)-2-methoxyisonicotinic acid, is a heterocyclic building block combining a Boc-protected amine, a 2-methoxy group, and a 4-carboxylic acid on a pyridine scaffold [1]. With a molecular formula of C12H16N2O5 and a molecular weight of 268.27 g/mol, it is widely used as a protected fragment in medicinal chemistry for the stepwise construction of kinase-focused compound libraries [2]. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, enabling selective deprotection under mild acidic conditions without disturbing the methoxy or carboxylic acid functionalities, a feature that makes it a preferred intermediate in multi-step synthetic routes requiring precise functional group manipulation [1].

Why 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid Cannot Be Simply Replaced by Unprotected or Alternately Protected Pyridine-4-carboxylic Acid Congeners


Direct substitution of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid with its free amine analog (e.g., 5-amino-2-methoxypyridine-4-carboxylic acid, CAS 183741-91-5) or with pivaloyl-protected derivatives results in markedly different regiochemical outcomes and yield profiles in the key directed ortho-lithiation step that generates 2-substituted 5-aminopyridine-4-carboxylic acids [1]. The Boc group uniquely acts as both a protecting moiety and a directing group for lithiation at the C-4 position, enabling efficient CO2 trapping and subsequent hydrolysis to the desired 4-carboxylic acid in a single synthetic sequence. In contrast, the pivaloyl analog requires harsher hydrolysis conditions (aqueous KOH vs. TFA) that can degrade the 2-methoxy substituent, and the unprotected amine leads to competing side reactions and significantly lower overall yields [1]. Therefore, selecting the precise Boc-2-methoxy combination is not merely a matter of protecting group preference but a critical determinant of synthetic feasibility and product purity for the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold and related kinase inhibitor intermediates.

Quantitative Differentiation Evidence: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid vs. Closest Structural Analogs


Boc vs. Pivaloyl Protecting Group: Efficiency in One-Pot Directed Lithiation/Carboxylation Sequence

In the synthesis of 2-substituted 5-aminopyridine-4-carboxylic acids via directed lithiation, the Boc-protected derivative of 5-amino-2-methoxypyridine (i.e., the target compound) delivers the 4-carboxylic acid product in consistently higher isolated yields than the corresponding pivaloyl-protected analog. The Boc group enables a one-pot sequence of lithiation, CO2 quench, and subsequent TFA-mediated deprotection, whereas the pivaloyl group requires a separate aqueous KOH hydrolysis step that is incompatible with the 2-methoxy substituent, resulting in partial ether cleavage and reduced overall efficiency [1]. The paper explicitly states that 'Boc protected aminopyridines provided the best overall results' [1].

Directed ortho-lithiation Protecting group strategy Pyridopyrimidinone synthesis

Boc-Protected vs. Free Amine: Regioselectivity and Reaction Compatibility in Multi-Step Heterocycle Assembly

The 5-amino group of 2-methoxypyridine-4-carboxylic acid (CAS 183741-91-5) cannot participate directly in metalation chemistry because the acidic N–H protons quench the lithiating reagent. The Boc-protected target compound (CAS 183741-86-8) solves this problem by masking the amine, enabling clean C-4 lithiation and subsequent carboxylation [1]. After the key C–C bond-forming step, the Boc group is selectively removed with TFA, releasing the free amine for further derivatization (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one formation with formamidine acetate). The unprotected amine analog would require a separate protection step, adding cost and reducing atom economy in scale-up campaigns [1].

Orthogonal protection Amine masking Kinase inhibitor intermediates

2-Methoxy Substituent Effect on Directed Lithiation Regiochemistry: Comparison with 2-Fluoro and 2-Chloro Analogs

The 2-methoxy group in the target compound exerts a stronger ortho-directing effect during BuLi–TMEDA lithiation compared to 2-fluoro or 2-chloro substituents, leading to regioselective metalation exclusively at the C-4 position rather than at C-3 or C-6. This electronic bias is critical because the 4-lithio intermediate is subsequently trapped with CO2 to install the carboxylic acid at the desired 4-position with high regiochemical fidelity [1]. The methoxy group's electron-donating character also stabilizes the lithiated intermediate, contributing to the overall high efficiency of the method reported for Boc-protected 2-methoxypyridine derivatives.

Electronic directing effects Lithiation regioselectivity 2-Substituted pyridine derivatives

Fragment-Based Drug Design (FBDD) Utility: Pharmacophore Anchor vs. Unfunctionalized Pyridine Cores

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is marketed as a fragment molecule that serves as an 'important scaffold for molecular linking, expansion, and modification' in drug discovery [1]. Its three orthogonal functional handles (Boc-amine, methoxy, carboxylic acid) allow stepwise diversification, distinguishing it from simpler pyridine-4-carboxylic acid fragments that offer only one or two growth vectors. The compound is stocked in fragment library quantities (10–200 mg) specifically for FBDD campaigns, indicating procurement demand driven by its multi-directional elaboration potential rather than potency per se [1].

Fragment-based screening Scaffold hopping Lead optimization

Deprotection Orthogonality: Boc vs. Cbz and Fmoc Protection in Acid-Labile Heterocycle Synthesis

The Boc group on the target compound is cleaved with trifluoroacetic acid (TFA), conditions that are compatible with the 2-methoxypyridine core and the newly installed 4-carboxylic acid [1]. This contrasts with Cbz (hydrogenolysis) which may reduce sensitive pyridine C-halogen bonds, and Fmoc (piperidine) which can cause premature cyclization or Michael addition in conjugated systems. The choice of Boc therefore ensures deprotection without compromising the integrity of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold that is subsequently formed.

Protecting group orthogonality TFA cleavage Pyrimidine-annulated scaffolds

Procurement-Relevant Application Scenarios for 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (183741-86-8)


Scalable Synthesis of 6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Kinase Inhibitor Libraries

The compound serves as the key starting material for the directed lithiation/carboxylation sequence that yields 2-methoxy-5-aminopyridine-4-carboxylic acid, which is subsequently condensed with formamidine acetate to generate the pyrido[3,4-d]pyrimidin-4(3H)-one core [1]. This scaffold is a privileged structure in kinase inhibitor programs and is directly applicable to the generation of focused compound libraries targeting ALK, EGFR, and Src kinases. The established methodology using this exact Boc-methoxy intermediate has been demonstrated to produce 6-substituted derivatives with reliable yields, making it the preferred building block for industrial-scale library production [1].

Fragment-Based Drug Discovery (FBDD) with Three-Dimensional Pharmacophore Elaboration

As a stocked fragment molecule (TargetMol FL0183, available in 10–200 mg quantities), the compound is used in biophysical fragment screens (NMR, SPR, X-ray crystallography) against protein targets of therapeutic interest [2]. Its three orthogonal functional handles allow simultaneous probing of multiple sub-pockets: the 4-carboxylic acid for H-bond/charge interactions, the 2-methoxy for hydrophobic/van der Waals contacts, and the Boc-amine (after deprotection) for additional hydrogen bonding. Hits identified with this fragment can be rapidly advanced through amide coupling at the 4-COOH or reductive amination at the deprotected 5-NH2, offering a clear path for fragment growth [2].

Modular Assembly of 2,5-Disubstituted Pyridine-4-carboxylic Acid Derivatives for Agrochemical Lead Discovery

Beyond pharmaceutical applications, the compound is identified as a versatile intermediate for the preparation of isonicotinic acid derivatives with potential use as bactericides and fungicides [3]. The Boc-protected 5-amino group can be selectively unveiled and further functionalized with various electrophiles, while the 4-carboxylic acid provides a handle for esterification or amidation to introduce lipophilic side chains. The 2-methoxy group additionally modulates the electronic properties of the pyridine ring, influencing both biological activity and metabolic stability. This multi-site derivatization capability makes the compound a strategic intermediate in agrochemical research programs that require rapid access to diverse isonicotinic acid analogs for structure-activity relationship (SAR) studies [3].

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